molecular formula C2H7ClSi B8038264 (2-Chloroethyl)silane

(2-Chloroethyl)silane

Cat. No. B8038264
M. Wt: 94.61 g/mol
InChI Key: MAYUMUDTQDNZBD-UHFFFAOYSA-N
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Description

(2-Chloroethyl)silane is a useful research compound. Its molecular formula is C2H7ClSi and its molecular weight is 94.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Conformational Stabilities and Structural Parameters : (2-Chloroethyl)silane has been studied for its conformational stabilities and structural parameters. Infrared spectra of gaseous and solid 2-chloroethyl silane were recorded, revealing the presence of both trans and gauche conformers in fluid phases, and only the trans conformer in the solid form. This research provides insight into the molecular behavior of 2-chloroethyl silane (Guirgis, Nashed, Klaeboe, & Durig, 1999).

  • Effect on Cement Hydration and Mechanical Properties : Silanes and their derivatives, including 2-chloroethyl silane, are utilized in modifying cement hydration and enhancing the mechanical properties of mortars. These compounds act as coupling agents in mortars and chemically react with calcium silicate hydrates, thereby introducing an organic component into the C-S-H structure (Feng, Le, Wang, & Zhang, 2016).

  • Agricultural Applications : 2-Chloroethyl-tris-(2-methoxyethoxy)-silane, a derivative of 2-chloroethyl silane, has been used to promote the abscission of olive fruits. Its application led to a significant reduction in fruit removal force due to the release of ethylene upon contact with water (Hartmann, Reed, & Opitz, 1976).

  • Chemical Functionalization in Device and Sensor Applications : 2-Chloroethyl silane derivatives are important in the chemical functionalization of silicon oxide surfaces for device and sensor applications. The study of silane molecules' bonding to SiO2 surfaces provides valuable insights for enhancing device performance (Tian et al., 2010).

  • Solar Energy Utilization : Derivatives of 2-chloroethyl silane have been explored for the degradation of pollutants using solar light. Immobilizing photosensitizers in silane gel and applying them in thin films enhances the rate of pollutant elimination, demonstrating the potential of solar radiation in wastewater treatment (Gryglik, Miller, & Ledakowicz, 2004).

properties

IUPAC Name

2-chloroethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7ClSi/c3-1-2-4/h1-2H2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUMUDTQDNZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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